[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid
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Overview
Description
[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid typically involves the reaction of 2-hydroxy-3-(methoxycarbonyl)phenylboronic ester with a suitable hydrolyzing agent. One common method includes the use of a mixture of tetrahydrofuran (THF) and methanol, followed by the addition of sodium hydroxide solution. The reaction mixture is stirred at room temperature and then heated to 40°C. After cooling, the mixture is acidified with hydrochloric acid to precipitate the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale batch reactions using similar synthetic routes as described above. The choice of solvents, reagents, and reaction conditions may be optimized for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Substitution: Boronic acids are known for their ability to participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the Suzuki-Miyaura coupling reaction.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Chemistry:
Organic Synthesis: Widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or ligand in various organic reactions.
Biology and Medicine:
Neutron Capture Therapy: Used as boron carriers in neutron capture therapy for cancer treatment.
Industry:
Materials Science: Employed in the synthesis of advanced materials and polymers.
Sensors: Utilized in the development of sensors for detecting sugars and other biomolecules.
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid in organic synthesis involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid moiety plays a crucial role in stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure with a methoxycarbonyl group at the para position.
3-Methoxyphenylboronic acid: Contains a methoxy group at the meta position.
Uniqueness:
Positional Isomerism: The position of the methoxycarbonyl group in [2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid provides unique reactivity and selectivity in certain reactions compared to its positional isomers
Hydroxyl Group: The presence of the hydroxyl group at the ortho position enhances its ability to form hydrogen bonds and participate in specific reactions.
Properties
Molecular Formula |
C8H9BO5 |
---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
(2-hydroxy-3-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10,12-13H,1H3 |
InChI Key |
OSKHSVZOWVLURO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)O)(O)O |
Origin of Product |
United States |
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